N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide
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Overview
Description
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields It features a unique structure that contributes to its chemical properties and possible uses
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. Key steps include:
Formation of the Tetrahydroquinoline Core: : Starting with an appropriate aniline derivative, cyclization to form the tetrahydroquinoline core can be achieved through methods like Pictet-Spengler or Friedländer synthesis.
Sulfonylation Reactions:
Final Coupling: : The final coupling to form this compound involves a condensation reaction with the appropriate sulfonamide derivative.
Industrial Production Methods: Industrial production methods may use continuous flow synthesis techniques for large-scale manufacturing, focusing on optimizing reaction times, yields, and purification processes.
Chemical Reactions Analysis
Types of Reactions: N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide can undergo a variety of reactions:
Oxidation: : Forms sulfoxides or sulfones under specific conditions.
Reduction: : Reduction of the sulfonyl groups to thiols in the presence of reducing agents.
Substitution: : Electrophilic aromatic substitution reactions on the benzene rings can be facilitated by strong acids or bases.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydroxide. The conditions vary from mild to harsh depending on the desired transformation.
Major Products Formed: Reactions can lead to the formation of derivatives such as sulfoxides, sulfones, and various substituted aromatic compounds, depending on the reaction type and conditions.
Scientific Research Applications
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methylbenzene-1-sulfonamide has shown promise in several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine: : Studies on its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: : Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The compound's effects can be attributed to its interaction with molecular targets and biochemical pathways:
Molecular Targets: : May interact with enzymes or receptors, modulating their activity.
Pathways Involved: : Could influence pathways related to inflammation, bacterial growth, or cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds:
N-(4-methoxybenzenesulfonyl)-2-aminobenzene-1-sulfonamide
N-[4-(methoxybenzenesulfonylamino)phenyl]-sulfonamide
N-(1-(4-methoxybenzoyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide
Highlighting Uniqueness:
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Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S2/c1-17-5-10-21(11-6-17)31(26,27)24-19-7-14-23-18(16-19)4-3-15-25(23)32(28,29)22-12-8-20(30-2)9-13-22/h5-14,16,24H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXZZDNLNGGVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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